molecular formula C16H17NO2 B14432354 N-Hydroxy-N-(3-methylphenyl)-3-phenylpropanamide CAS No. 79115-41-6

N-Hydroxy-N-(3-methylphenyl)-3-phenylpropanamide

Cat. No.: B14432354
CAS No.: 79115-41-6
M. Wt: 255.31 g/mol
InChI Key: VEEUCOPFLDEGNM-UHFFFAOYSA-N
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Description

N-Hydroxy-N-(3-methylphenyl)-3-phenylpropanamide is an organic compound that belongs to the class of hydroxamic acids. This compound is characterized by the presence of a hydroxylamine functional group attached to an amide. Hydroxamic acids are known for their ability to chelate metal ions and are often used in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-N-(3-methylphenyl)-3-phenylpropanamide typically involves the reaction of 3-methylbenzohydroxamic acid with 3-phenylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N-(3-methylphenyl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form a nitroso or nitro compound.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted hydroxamic acids.

Scientific Research Applications

N-Hydroxy-N-(3-methylphenyl)-3-phenylpropanamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry due to its ability to chelate metal ions.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly for metalloproteases.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-Hydroxy-N-(3-methylphenyl)-3-phenylpropanamide involves its ability to chelate metal ions. This chelation can inhibit the activity of metalloproteases by binding to the metal ion in the active site of the enzyme. The compound can also interact with other molecular targets, such as DNA or proteins, through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-N-phenylpropanamide
  • N-Hydroxy-N-(4-methylphenyl)-3-phenylpropanamide
  • N-Hydroxy-N-(3-chlorophenyl)-3-phenylpropanamide

Uniqueness

N-Hydroxy-N-(3-methylphenyl)-3-phenylpropanamide is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its ability to chelate metal ions and interact with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

79115-41-6

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

N-hydroxy-N-(3-methylphenyl)-3-phenylpropanamide

InChI

InChI=1S/C16H17NO2/c1-13-6-5-9-15(12-13)17(19)16(18)11-10-14-7-3-2-4-8-14/h2-9,12,19H,10-11H2,1H3

InChI Key

VEEUCOPFLDEGNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(C(=O)CCC2=CC=CC=C2)O

Origin of Product

United States

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